2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-26-13-6-4-12(5-7-13)18(24)23-20-22-17-15(8-9-16(17)28-20)19(25)21-11-14-3-2-10-27-14/h2-7,10,15H,8-9,11H2,1H3,(H,21,25)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWLJWVHHKDUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multiple steps:
Formation of the Cyclopenta[d]thiazole Core: This can be achieved through a cyclization reaction involving a thioamide and a suitable cyclopentane derivative under acidic or basic conditions.
Introduction of the Methoxybenzamido Group: This step involves the reaction of the cyclopenta[d]thiazole intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophen-2-ylmethyl Group: This final step can be accomplished by reacting the intermediate with thiophen-2-ylmethylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or nitrating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including the compound . Research indicates that these compounds can inhibit tubulin polymerization, which is a critical process for mitosis in cancer cells.
-
Mechanism of Action :
- The compound acts by binding to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G(2)/M phase and inducing apoptosis in cancer cells .
- A series of modifications to the structure of thiazole derivatives has shown enhanced antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer, with potency improving from micromolar to nanomolar ranges .
- In Vivo Studies :
Histone Deacetylase Inhibition
The compound has also been investigated for its potential as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in regulating gene expression and are implicated in cancer progression.
- Biological Activity :
- Compounds derived from benzamide structures have been shown to effectively inhibit HDAC activity, suggesting that derivatives like 2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide could serve as promising candidates for cancer therapy through epigenetic modulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of these compounds. Variations in substituents on the aromatic rings and modifications to the thiazole core can significantly affect biological activity.
| Substituent | Effect on Activity |
|---|---|
| Methoxy group at para position | Enhances solubility and anticancer activity |
| Thiophene moiety | Contributes to increased binding affinity to target proteins |
| Carbonyl groups | Essential for maintaining structural integrity and reactivity |
Case Studies
-
SMART Compounds :
- A study on a series of 4-substituted methoxybenzoyl-aryl-thiazoles (referred to as SMART compounds) demonstrated that modifications led to improved efficacy against resistant cancer cell lines . The findings suggest that structural optimization can yield compounds with superior therapeutic profiles.
- Inhibition Studies :
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Benzo[d]thiazole-2,4-dicarboxamides
Compounds such as N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides () share the thiazole-carboxamide backbone but replace the cyclopenta-thiazole system with a benzo-thiazole ring. These derivatives are synthesized via mild, multistep protocols involving coupling reactions, yielding high purity confirmed by HPLC . In contrast, the target compound’s cyclopenta-thiazole core likely requires Friedel-Crafts or annulation reactions, similar to methods used for cyclopenta[b]thiophen derivatives () .
Cyclopenta[b]thiophen-thiazole Derivatives
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide () replaces the cyclopenta-thiazole with a cyclopenta-thiophen system. The presence of a cyano group and phenyl-thiazole substituents alters electronic properties compared to the target compound’s 4-methoxybenzamido and thiophen-2-ylmethyl groups. Such substitutions influence solubility and target affinity .
Triazole-Thione Derivatives
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () diverge in core structure (triazole vs. thiazole) but share sulfonyl and fluorophenyl substituents. Their synthesis involves sodium hydroxide-mediated cyclization, contrasting with the coupling reactions used for carboxamides .
Spectroscopic and Analytical Comparisons
IR Spectroscopy :
NMR and MS :
Data Table: Key Comparisons
Biological Activity
The compound 2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a member of the thiazole derivatives known for their diverse biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : CHNOS
- Molecular Weight : 413.5 g/mol
- CAS Number : 941880-34-8
Anticancer Activity
Research indicates that compounds similar to 2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide exhibit significant anticancer properties through various mechanisms.
- Inhibition of Tubulin Polymerization :
- Overcoming Multidrug Resistance (MDR) :
Case Studies and Research Findings
Several studies have explored the biological activity of related thiazole derivatives:
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by structural modifications. Key points include:
- Substituent Variability : The presence of electron-donating or electron-withdrawing groups at specific positions on the aromatic rings can significantly affect the potency and selectivity of these compounds against different cancer types .
- Linker Length and Composition : Variations in the linker connecting the thiazole moiety to the aromatic ring can alter pharmacokinetic properties and biological efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the thiazole-carboxylic acid derivative and the thiophen-2-ylmethylamine. Key steps include activating the carboxylic acid with EDCI/HOBt in DMF or DCM under inert atmosphere, followed by coupling with the amine at 0–25°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically achieves yields of 50–75% .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substituents (e.g., methoxybenzamido protons at δ 3.8–4.0 ppm, cyclopenta-thiazole backbone protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z ~450–500 Da range) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological activities have been reported for structurally related thiazole-carboxamide derivatives?
- Methodological Answer : Analogous compounds (e.g., 4-substituted methoxybenzoyl-aryl-thiazoles) show anticancer activity via tubulin polymerization inhibition (IC50 ~1–10 μM) . For antiviral or antimicrobial screening, use in vitro assays (e.g., plaque reduction for viruses, MIC determination for bacteria) with positive controls like doxorubicin or acyclovir .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity and selectivity?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., tubulin, kinase ATP pockets) using software like AutoDock Vina. Focus on hydrogen bonding with methoxybenzamido groups and hydrophobic interactions with the cyclopenta-thiazole core .
- QSAR Analysis : Corporate substituent electronic parameters (Hammett σ) and steric bulk to predict activity trends. For example, electron-donating groups (e.g., methoxy) enhance tubulin binding .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal incubation) and bioavailability (e.g., Caco-2 permeability). Poor in vivo activity may stem from rapid hepatic clearance, necessitating prodrug design (e.g., esterification of carboxylic acid) .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) to confirm binding in live cells .
Q. How do stereochemical variations in the cyclopenta-thiazole core impact biological activity?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones). Compare activities:
- (4R)-isomer : Often shows 2–5x higher potency in tubulin inhibition due to complementary protein interactions .
- (4S)-isomer : May exhibit reduced activity but improved solubility, enabling formulation optimization .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
